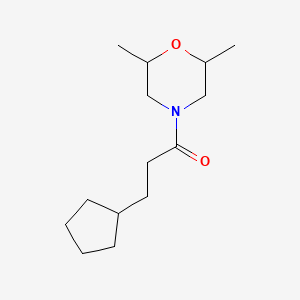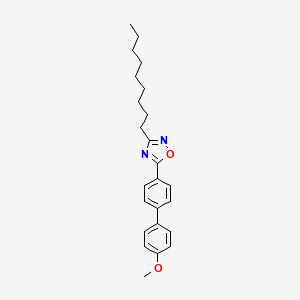
N-(2-chlorophenyl)-N'-(3-methylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(3-methylbenzyl)ethanediamide, commonly known as CME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CME is a synthetic compound that was first synthesized in the early 2000s by a team of researchers at the University of California, San Diego. Since then, CME has been extensively studied for its potential applications in drug discovery, nanotechnology, and materials science.
Mecanismo De Acción
The exact mechanism of action of CME is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and physiological effects:
Studies have shown that CME has a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CME is its high potency against cancer cells. However, one of the main limitations of CME is its low solubility in water, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on CME. One area of interest is the development of more efficient synthesis methods for CME. Another area of interest is the investigation of the potential applications of CME in nanotechnology and materials science. Additionally, further research is needed to fully understand the mechanism of action of CME and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of CME involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction between 2-chloroaniline and 3-methylbenzylamine to form the intermediate, N-(2-chlorophenyl)-N'-(3-methylbenzyl)ethane-1,2-diamine. This intermediate is then reacted with acetic anhydride and hydrochloric acid to form the final product, CME.
Aplicaciones Científicas De Investigación
CME has been extensively studied for its potential applications in drug discovery. It has been shown to have significant activity against a range of cancer cell lines, including breast, lung, and prostate cancer. CME has also been shown to have potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-4-6-12(9-11)10-18-15(20)16(21)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIDPLGTZBVZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![ethyl 1-[(methylthio)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5039730.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5039736.png)
![3-bromo-2-[(4-chlorophenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5039749.png)

![1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5039759.png)
![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B5039770.png)



